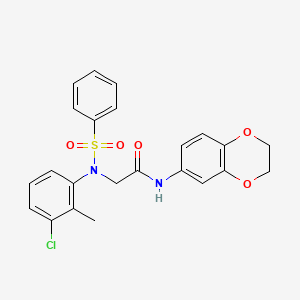
1-methyl-2-(4-morpholinyl)ethyl 4-methylbenzoate hydrochloride
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl 4-methylbenzoate hydrochloride is a chemical compound incorporating morpholine, a common moiety in various chemical syntheses and pharmaceutical compounds.
Synthesis Analysis
- The synthesis of morpholine-related compounds often involves reactions with various substituents. For example, a compound related to morpholine, 4-[2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)ethyl]morpholin-4-ium thiocyanate, was synthesized using a specific sulfur-nitrogen containing chemical group, indicating the complexity and versatility of morpholine-based syntheses (Yusof & Yamin, 2005).
Molecular Structure Analysis
- The molecular structure of morpholine compounds can be quite complex. For instance, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, has shown significant dihedral angles between various rings in its structure, as revealed by X-ray analysis (Duan et al., 2014).
Chemical Reactions and Properties
- Morpholine derivatives undergo various chemical reactions, reflecting their chemical reactivity. For instance, the compound 4-[2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)ethyl]morpholin-4-ium thiocyanate exhibits complex intra- and intermolecular hydrogen bonds (Yusof & Yamin, 2005).
Physical Properties Analysis
- Physical properties of morpholine compounds can vary. For instance, the absorption and emission spectra of a morpholine derivative in different solutions have been studied, showing variations in absorption bands and emission wavelengths (Taylor Chin et al., 2010).
Chemical Properties Analysis
- The chemical properties of morpholine derivatives are influenced by their molecular structure and substituents. For example, the compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate has shown good molluscicidal effects, indicating its potential as a bioactive compound (Duan et al., 2014).
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-3-5-14(6-4-12)15(17)19-13(2)11-16-7-9-18-10-8-16;/h3-6,13H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXYSRVLWRRDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 4-methylbenzoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B4018269.png)
![methyl (2,4-dioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4018273.png)
![4-(2-furylmethyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B4018274.png)
![5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4018292.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018295.png)
![1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4018303.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018317.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4018323.png)
![N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)
![ethyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4018340.png)
![6-chloro-2-[2-(1-naphthylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4018345.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4018388.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4018389.png)